6-Iodo-1-methylquinoxalin-2(1H)-one
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Overview
Description
6-Iodo-1-methylquinoxalin-2(1H)-one is a heterocyclic organic compound that features a quinoxaline core substituted with an iodine atom at the 6-position and a methyl group at the 1-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1-methylquinoxalin-2(1H)-one typically involves the iodination of 1-methylquinoxalin-2(1H)-one. A common method includes:
Starting Material: 1-Methylquinoxalin-2(1H)-one
Reagent: Iodine (I2) or N-Iodosuccinimide (NIS)
Solvent: Acetic acid or dichloromethane
Conditions: Room temperature to reflux
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Specific details would require access to industrial protocols or patents.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF for azidation
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Sodium borohydride (NaBH4) in methanol
Major Products
Azidation: 6-Azido-1-methylquinoxalin-2(1H)-one
Oxidation: Corresponding quinoxaline N-oxide
Reduction: Reduced quinoxaline derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive quinoxaline core.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-1-methylquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways. Detailed mechanisms would require experimental data from biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-methylquinoxalin-2(1H)-one
- 6-Chloro-1-methylquinoxalin-2(1H)-one
- 6-Fluoro-1-methylquinoxalin-2(1H)-one
Uniqueness
6-Iodo-1-methylquinoxalin-2(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The larger size and higher polarizability of iodine may result in different interactions and properties.
Properties
Molecular Formula |
C9H7IN2O |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
6-iodo-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H7IN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-5H,1H3 |
InChI Key |
CVDKHJRRVQVFGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)N=CC1=O |
Origin of Product |
United States |
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